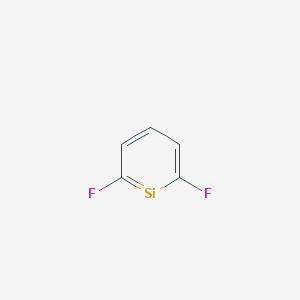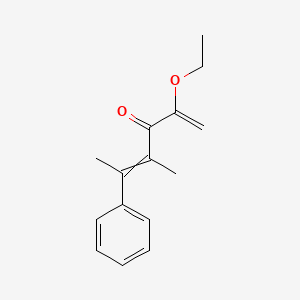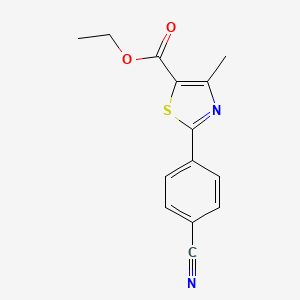
Ethyl 2-(4-cyanophenyl)-4-methyl-1,3-thiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(4-cyanophenyl)-4-methyl-1,3-thiazole-5-carboxylate is a chemical compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, a cyanophenyl group, and an ethyl ester functional group. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-cyanophenyl)-4-methyl-1,3-thiazole-5-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of 4-cyanobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and sulfur to form the thiazole ring. The reaction is typically carried out under reflux conditions in ethanol as the solvent. The resulting product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(4-cyanophenyl)-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions may require reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated thiazole derivatives.
Applications De Recherche Scientifique
Ethyl 2-(4-cyanophenyl)-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of Ethyl 2-(4-cyanophenyl)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to microbial enzymes, disrupting their function and exhibiting antimicrobial activity. The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Ethyl 2-(4-cyanophenyl)-4-methyl-1,3-thiazole-5-carboxylate can be compared with other thiazole derivatives, such as:
Ethyl 2-(3,4-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate: Similar structure but with different substituents on the phenyl ring, leading to variations in biological activity.
Ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate: Contains a methoxy group instead of a cyano group, which may affect its chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological characteristics.
Propriétés
Numéro CAS |
648882-58-0 |
|---|---|
Formule moléculaire |
C14H12N2O2S |
Poids moléculaire |
272.32 g/mol |
Nom IUPAC |
ethyl 2-(4-cyanophenyl)-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C14H12N2O2S/c1-3-18-14(17)12-9(2)16-13(19-12)11-6-4-10(8-15)5-7-11/h4-7H,3H2,1-2H3 |
Clé InChI |
WNLLRULKUFFPPN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-1-{4-[(10-Bromodecyl)oxy]phenyl}-2-(4-hexylphenyl)diazene](/img/structure/B12586316.png)

![{1-Chloro-2-[(R)-cyclohexanesulfinyl]ethenyl}benzene](/img/structure/B12586319.png)
![5-Chloro-N-[(2'-ethyl-3-biphenylyl)methyl]-2-hydroxybenzamide](/img/structure/B12586320.png)
![5-(Butylsulfanyl)-1-[2-(1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole](/img/structure/B12586321.png)
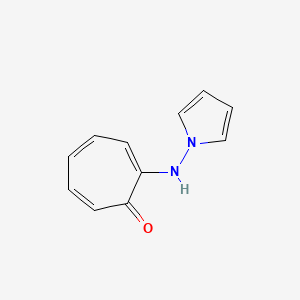

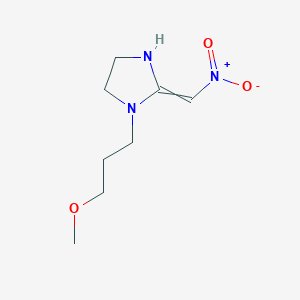
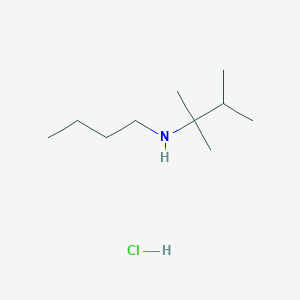
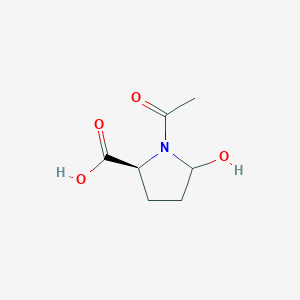
![3-Methoxy-N-[1-(2-methoxybenzoyl)cycloheptyl]-2-methylbenzamide](/img/structure/B12586363.png)

